Lipoamide-PEG3-Mal

Description

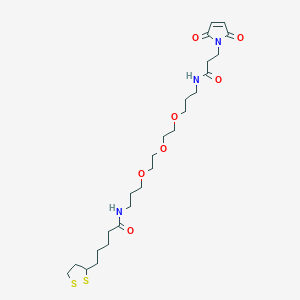

Structure

2D Structure

Properties

IUPAC Name |

N-[3-[2-[2-[3-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]propoxy]ethoxy]ethoxy]propyl]-5-(dithiolan-3-yl)pentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H41N3O7S2/c29-22(6-2-1-5-21-10-20-36-37-21)26-11-3-14-33-16-18-35-19-17-34-15-4-12-27-23(30)9-13-28-24(31)7-8-25(28)32/h7-8,21H,1-6,9-20H2,(H,26,29)(H,27,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMMJPHOERVZWAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSSC1CCCCC(=O)NCCCOCCOCCOCCCNC(=O)CCN2C(=O)C=CC2=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H41N3O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301106191 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

559.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314378-19-2 | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1314378-19-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrrole-1-propanamide, N-[19-(1,2-dithiolan-3-yl)-15-oxo-4,7,10-trioxa-14-azanonadec-1-yl]-2,5-dihydro-2,5-dioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301106191 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Architecture and Functional Contributions of Lipoamide Peg3 Mal Components

The Maleimide (B117702) Moiety: Thiol-Reactive Conjugation Chemistry

The maleimide group is a critical component in the molecular architecture of Lipoamide-PEG3-Mal, serving as a highly efficient and selective reactive handle for covalent modification. Its utility is rooted in its specific reactivity towards sulfhydryl (thiol) groups, a reaction that has become a cornerstone in the field of bioconjugation. axispharm.com This reactivity allows for the precise attachment of this compound to cysteine residues on proteins and peptides or to any molecule bearing a thiol group. The reaction proceeds under mild, physiological conditions, which is ideal for working with sensitive biological molecules. uu.nlnih.gov

Mechanism of Maleimide-Thiol Addition

The reaction between a maleimide and a thiol group proceeds via a chemoselective Michael-type addition. axispharm.comthno.org This reaction is highly favored due to the electron-deficient nature of the carbon-carbon double bond within the maleimide ring, which is activated by the two adjacent carbonyl groups. The process is initiated by the nucleophilic attack of a thiolate anion (RS⁻) on one of the double-bonded carbons of the maleimide ring. nih.govnsf.gov This attack forms a transient carbanion intermediate, which is then rapidly protonated by a proton source in the medium, typically water or a thiol molecule, to yield a stable, covalent thioether bond. mdpi.comrsc.org The resulting product is a succinimidyl thioether. nih.gov

The resulting thioether linkage is generally stable, allowing for the formation of permanent conjugates. thermofisher.com However, it is important to note that the succinimidyl thioether product can undergo a retro-Michael reaction, particularly in the presence of other thiols, which can lead to cleavage of the conjugate. nih.govprolynxinc.com Additionally, the succinimide (B58015) ring of the product is susceptible to hydrolysis, which opens the ring to form two isomeric succinamic acid thioethers. nih.govprolynxinc.com While this hydrolysis prevents the retro-Michael reaction and thus stabilizes the conjugate, it also introduces structural heterogeneity. nih.govprolynxinc.com

Chemoselectivity and Reaction Kinetics in Aqueous Environments

One of the primary advantages of maleimide chemistry is its high degree of chemoselectivity for thiol groups, especially within the physiological pH range of 6.5 to 7.5. axispharm.comthermofisher.comnih.gov In this pH window, the reaction with thiols is approximately 1,000 times faster than the competing reaction with amines. axispharm.com The reaction rate is significantly influenced by pH; it is faster in neutral or slightly alkaline conditions where the concentration of the reactive thiolate anion is higher. cdnsciencepub.com However, at pH values above 8.5, the selectivity decreases as the reaction with primary amines becomes more significant, and the rate of maleimide hydrolysis also increases. thermofisher.comnih.gov

The kinetics of the maleimide-thiol addition are typically very fast, with second-order rate constants in the range of 100 to 1000 M⁻¹s⁻¹. nih.govacs.org For small molecule thiols like cysteine, the reaction can proceed to completion in under two minutes. uu.nlresearchgate.net This rapid reaction rate is advantageous for bioconjugation, as it allows for efficient labeling with minimal incubation times. uu.nl

Several factors can influence the reaction kinetics, including the specific structure of the maleimide and the thiol-containing molecule, steric hindrance around the reactive sites, and the composition of the reaction buffer. uu.nlresearchgate.net For instance, the accessibility of a cysteine residue on a large protein can affect the conjugation efficiency. uu.nl

Table 1: pH Influence on Maleimide-Thiol Reaction This table summarizes the general effects of pH on the maleimide conjugation reaction.

| pH Range | Predominant Thiol Species | Reaction with Thiols | Competing Reactions |

| < 6.5 | R-SH (Thiol) | Slow | Minimal |

| 6.5 - 7.5 | R-SH ⇌ RS⁻ | Optimal, Fast & Selective | Minimal hydrolysis |

| > 7.5 | RS⁻ (Thiolate) | Very Fast | Increased hydrolysis of maleimide; Reaction with amines becomes significant thermofisher.comresearchgate.net |

Table 2: Factors Affecting Maleimide Conjugation Efficiency This table outlines key parameters and their impact on the outcome of the maleimide-thiol reaction.

| Factor | Effect on Reaction | Considerations |

| pH | Controls the concentration of the reactive thiolate anion. nih.gov | Optimal range is 6.5-7.5 for selectivity towards thiols. nih.gov Higher pH increases rate but also promotes hydrolysis and side reactions with amines. thermofisher.com |

| Temperature | Affects reaction rate. | Most reactions are performed at room temperature or 4°C to maintain protein stability. uu.nlresearchgate.net |

| Steric Hindrance | Can reduce reaction efficiency. | The accessibility of the thiol group (e.g., on a protein surface) is crucial for efficient conjugation. uu.nlresearchgate.net |

| Maleimide Stability | Maleimides can hydrolyze in aqueous buffers. | The stability of the maleimide itself decreases as pH increases, particularly above pH 8.5. thermofisher.com |

| Product Stability | The thioether bond can undergo retro-Michael addition. The succinimide ring can hydrolyze. nih.govprolynxinc.com | Hydrolysis of the succinimide ring stabilizes the linkage against retro-Michael reaction but creates isomers. nih.govprolynxinc.com |

Synthetic Methodologies and Characterization in Lipoamide Peg3 Mal Research

Synthetic Routes for Lipoamide-PEG3-Mal Production

The production of this compound involves the chemical ligation of three key components: lipoamide (B1675559), a triethylene glycol (PEG3) spacer, and a maleimide (B117702) group. The synthetic strategy typically focuses on the efficient coupling of these moieties to achieve a high yield of the final product.

Strategies for Coupling Lipoamide to PEGylated Maleimide Intermediates

A primary strategy for the synthesis of this compound involves the reaction of a lipoamide derivative with a pre-formed PEGylated maleimide intermediate. This approach often utilizes the carboxyl group of lipoic acid for amide bond formation with an amine-terminated PEG-maleimide linker.

One common method is the direct amidation of lipoic acid. researchgate.net This can be achieved by activating the carboxylic acid of lipoic acid using coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form an NHS ester. thermofisher.com This activated ester then readily reacts with the terminal amine of an amino-PEG3-maleimide intermediate to form a stable amide bond.

Alternatively, a two-step approach can be employed where lipoic acid is first converted to its corresponding acid chloride, which then reacts with the amino-PEG3-maleimide. However, this method can be less favorable due to the potential for side reactions.

A study by Curnis et al. (2021) describes the coupling of a maleimide-PEG-lipoamide reagent to a thiol-containing peptide. nih.gov While the specific synthesis of the this compound reagent itself is not detailed, the study highlights the general principle of using a maleimide group for conjugation to a thiol and a lipoamide group for attachment to surfaces like gold nanoparticles. nih.govfrontiersin.org This implies the synthesis of an intermediate such as Maleimide-PEG3-Lipoamide (Mal-PEG3-LPA). nih.gov

Optimization of Reaction Conditions for Conjugation Efficiency

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key parameters that are often fine-tuned include:

pH: The coupling reaction between an NHS-activated lipoic acid and an amine-terminated PEG is typically carried out at a slightly alkaline pH (around 7.2-8.5) to ensure the primary amine is deprotonated and thus more nucleophilic. thermofisher.com For the maleimide-thiol conjugation, a pH range of 6.5-7.5 is generally optimal to favor the specific reaction with the thiol group while minimizing hydrolysis of the maleimide ring. encapsula.com

Solvent: The choice of solvent is critical for dissolving all reactants and facilitating the reaction. A mixture of aqueous buffers and organic solvents like acetonitrile (B52724) or dimethylformamide (DMF) is often used to accommodate the different solubility properties of the starting materials. nih.gov

Stoichiometry: The molar ratio of the reactants is carefully controlled to drive the reaction to completion and minimize the presence of unreacted starting materials in the final product mixture. A slight excess of one reactant may be used to ensure the complete conversion of a more valuable or limiting reactant. nih.gov

Temperature and Reaction Time: Most conjugation reactions are performed at room temperature to avoid degradation of the reactants or products. nih.gov The reaction progress is typically monitored using analytical techniques like HPLC to determine the optimal reaction time. nih.gov

A research article on the synthesis of related lipoamide conjugates highlighted that direct amidation of fatty acids resulted in a significantly higher reaction yield (70-80%) compared to a two-step process involving amidation of fatty acid methyl esters. researchgate.net While not specific to this compound, this finding suggests that a direct coupling strategy is likely more efficient.

Analytical Techniques for Structural Elucidation and Purity Assessment in Research Contexts

Following synthesis, a rigorous analytical workflow is essential to confirm the structure of this compound and assess its purity. This typically involves a combination of spectroscopic and chromatographic methods.

Spectroscopic Approaches for Conjugate Verification

Spectroscopic techniques provide detailed information about the molecular structure and functional groups present in the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are powerful tools for confirming the successful conjugation of the lipoamide, PEG, and maleimide moieties. nih.govmdpi.com Specific proton and carbon signals corresponding to each component can be identified and integrated to verify the structure. For instance, the characteristic peaks of the dithiolane ring of lipoamide, the ethylene (B1197577) glycol repeats of the PEG linker, and the protons of the maleimide ring would be expected in the ¹H NMR spectrum. uni-mainz.denih.gov

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is commonly used to determine the molecular weight of the final product, providing strong evidence of successful conjugation. nih.govfrontiersin.orgcreative-proteomics.com High-resolution mass spectrometry can further confirm the elemental composition of the molecule. bioscience.co.uk The expected molecular weight for this compound (C₂₅H₄₁N₃O₇S₂) is approximately 559.74 g/mol . bioscience.co.ukiris-biotech.de

The following table summarizes the key spectroscopic data used for the characterization of this compound and related structures.

| Technique | Information Provided | Expected Observations for this compound |

| ¹H NMR | Confirms the presence of specific protons and their chemical environment. | Signals for the dithiolane ring protons, methylene (B1212753) protons of the PEG chain, and protons of the maleimide ring. uni-mainz.denih.gov |

| ¹³C NMR | Confirms the presence of specific carbon atoms. | Carbon signals corresponding to the lipoamide, PEG, and maleimide moieties. nih.gov |

| Mass Spectrometry (ESI-MS) | Determines the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of this compound (~559.74 Da). bioscience.co.ukiris-biotech.de |

This table is interactive. Click on the headers to sort.

Chromatographic Methods for Purification and Homogeneity Analysis

Chromatographic techniques are indispensable for purifying the synthesized this compound from unreacted starting materials and side products, as well as for assessing its final purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for both the purification and analysis of PEGylated compounds. nih.gov Reversed-phase HPLC (RP-HPLC) is particularly effective for separating the relatively nonpolar this compound from more polar or nonpolar impurities. nih.gov By using a suitable column and gradient elution, a high degree of purity can be achieved. The purity of the final product is often determined by integrating the peak area of the desired compound in the HPLC chromatogram. Purity levels greater than 95% are typically sought for research applications. nih.gov

Size-Exclusion Chromatography (SEC): SEC separates molecules based on their hydrodynamic radius. This technique can be useful for removing small molecule impurities from the larger this compound conjugate.

Ion-Exchange Chromatography (IEX): While this compound is neutral, IEX can be employed to remove any charged impurities that may be present from the synthesis.

The table below outlines the primary chromatographic methods used in the purification and analysis of this compound.

| Method | Principle of Separation | Application in this compound Workflow |

| Reversed-Phase HPLC (RP-HPLC) | Polarity | Primary method for purification and purity assessment. nih.gov |

| Size-Exclusion Chromatography (SEC) | Molecular Size | Removal of small molecule impurities. |

| Ion-Exchange Chromatography (IEX) | Charge | Removal of charged impurities. |

This table is interactive. Click on the headers to sort.

Advanced Bioconjugation Strategies Employing Lipoamide Peg3 Mal

Covalent Attachment to Thiol-Containing Biomolecules

The maleimide (B117702) moiety of Lipoamide-PEG3-Mal is highly reactive towards sulfhydryl (thiol) groups, which are naturally present in the amino acid cysteine. This specific reactivity is the basis for the covalent attachment of the linker to a wide range of biomolecules, including proteins, peptides, and oligonucleotides.

Site-Specific Protein Modification via Maleimide-Thiol Reaction

The reaction between a maleimide and a thiol group proceeds via a Michael addition, forming a stable thioether bond. This reaction is highly efficient and specific within a pH range of 6.5 to 7.5, which is compatible with the native structure and function of most proteins. creativepegworks.comresearchgate.net This specificity allows for the site-specific modification of proteins at cysteine residues.

By introducing cysteine residues at specific locations on a protein's surface through genetic engineering, researchers can precisely control the point of attachment for this compound. This level of control is crucial in applications such as the creation of antibody-drug conjugates (ADCs), where the location of the drug linker can significantly impact the efficacy and stability of the conjugate. axispharm.com The hydrophilic PEG3 spacer helps to increase the solubility and reduce non-specific interactions of the modified protein. broadpharm.com

Conjugation with Peptide Sequences and Oligonucleotides

The maleimide-thiol conjugation strategy is also extensively used to link this compound with synthetic peptides and oligonucleotides that have been functionalized with a terminal cysteine or other thiol-containing modifications. nih.gov This approach allows for the creation of sophisticated biomolecular constructs with tailored properties.

A notable example is the conjugation of a cyclic peptide, cyclo-CGisoDGRG, to this compound. frontiersin.org This peptide is an ligand for αvβ3 integrin, a receptor often overexpressed on tumor vasculature. The conjugation was achieved by reacting the thiol group of the cysteine in the peptide with the maleimide group of the linker. frontiersin.org The resulting conjugate, iso1-PEG3-LPA, could then be used to functionalize gold nanoparticles for targeted drug delivery. frontiersin.orgresearchgate.net

Table 1: Research Findings on Peptide Conjugation with Lipoamide-PEG-Mal Linkers

| Linker | Peptide | Molar Ratio (Peptide:Linker) | Solvent | Key Finding | Reference |

|---|---|---|---|---|---|

| MAL-PEG11-Lipoamide | cyclo-CGisoDGRG (iso1) | 1:1.2 | 0.4 M sodium phosphate (B84403) buffer, pH 7.8, with acetonitrile (B52724) | Complete conversion of the reagent was achieved, demonstrating efficient conjugation. | frontiersin.org |

The conjugation of oligonucleotides follows a similar principle. Thiol-modified oligonucleotides can be reacted with this compound to create constructs for various applications, including the delivery of therapeutic nucleic acids or the assembly of DNA-nanoparticle structures. rsc.org

Dative Bonding with Metallic Nanoparticles

The lipoamide (B1675559) group of this compound possesses a dithiolane ring that can be reduced to form two thiol groups. These thiols exhibit a strong affinity for the surfaces of noble metals, particularly gold, through the formation of dative bonds. This interaction is a cornerstone for the functionalization and stabilization of metallic nanoparticles.

Functionalization of Gold Nanoparticles with this compound

This compound serves as an effective anchor for attaching biomolecules to the surface of gold nanoparticles (AuNPs). frontiersin.org The lipoamide end of the linker binds robustly to the gold surface, while the maleimide end remains available for the conjugation of thiol-containing molecules, as described in the previous section. This strategy allows for the creation of multifunctional nanoparticles with precisely controlled surface chemistry.

In the study by Sacchi et al. (2021), gold nanoparticles were functionalized with the iso1-PEG3-LPA conjugate. The process involved incubating the colloidal gold with the conjugate to allow for the dative bonding between the lipoamide and the gold surface. frontiersin.orgnih.gov This method provides a straightforward and robust way to create targeted nanocarriers.

Stabilization and Surface Passivation via Lipoamide Chelation

The bidentate nature of the reduced lipoamide, with its two thiol groups, allows for a strong chelating effect on the gold surface. This multivalent interaction provides enhanced stability to the nanoparticles, preventing their aggregation in biological media. mdpi.com The PEG spacer further contributes to this stability by creating a hydrophilic shell around the nanoparticle, which reduces non-specific protein adsorption (opsonization) and uptake by the reticuloendothelial system. mdpi.com This surface passivation is critical for in vivo applications, as it prolongs the circulation time and enhances the targeting efficiency of the nanoparticles. wilhelm-lab.com Research has shown that the density of the PEG layer on the nanoparticle surface is a key factor in preventing protein adsorption. mdpi.com

Applications of Lipoamide Peg3 Mal in Nanotechnology and Surface Engineering

Nanoparticle Surface Functionalization for Targeted Delivery Research

Surface functionalization is a cornerstone of modern nanomedicine, aiming to transform nanoparticles into "smart" carriers that can selectively identify and interact with specific biological targets. Lipoamide-PEG3-Mal is instrumental in this process, providing a reliable method for attaching targeting ligands to the surface of nanoparticles. The lipoamide's dithiolane ring forms strong dative bonds with gold and other noble metal surfaces, while the maleimide (B117702) terminus readily forms a stable, covalent thioether bond with sulfhydryl groups found in molecules like cysteine-containing peptides. cd-bioparticles.netbroadpharm.com

The engineering of nanocarriers for targeted drug delivery seeks to enhance therapeutic efficacy while minimizing off-target side effects. researchgate.net this compound facilitates the "active targeting" strategy, where nanoparticles are decorated with ligands that bind to receptors overexpressed on diseased cells, such as cancer cells. mdpi.com

For example, research has demonstrated the use of maleimide-functionalized linkers to attach targeting peptides, such as cyclic RGD (cRGD), to the surface of polymeric nanoparticles like those made from poly(D,L-lactide-co-glycolide) (PLGA). nih.gov The cRGD peptide specifically targets αvβ3 integrins, which are often overexpressed on tumor vasculature and certain tumor cells. nih.govresearchgate.net By conjugating cRGD to a nanoparticle surface via a linker like this compound, the nanocarrier can more effectively accumulate in tumor tissues. Studies have shown that such functionalization can increase the cellular uptake of nanoparticles by 2- to 3-fold compared to non-targeted counterparts. nih.gov This enhanced uptake confirms the biological activity of the conjugated peptide and the success of the surface engineering strategy.

Below is a table summarizing research findings on nanocarriers functionalized using maleimide-thiol chemistry.

| Nanocarrier System | Targeting Ligand | Linker Type | Key Finding |

| Polymeric Nanoparticles (PLGA) | cRGD Peptide | PLA-PEG-Maleimide | 2-3 fold increase in cellular uptake in vitro; ~2-fold greater tumor accumulation in vivo. nih.gov |

| Gold Nanoparticles (AuNPs) | isoDGR Peptide | Lipoamide-PEG-Maleimide | Enhanced binding to αvβ3 integrin due to multimerization of the peptide on the AuNP surface. researchgate.net |

| Liposomes | Anti-EGFR Fab' | DSPE-PEG-Maleimide | Successful conjugation and confirmed EGFR binding activity, enabling active targeting. rsc.org |

This table presents representative data on the impact of maleimide-based surface functionalization on nanocarrier targeting.

The same principles used for drug delivery can be applied to develop targeted imaging agents and highly specific biosensors. By conjugating fluorescent dyes, quantum dots, or contrast agents to nanoparticles using this compound, researchers can create probes that accumulate at a site of interest, allowing for enhanced visualization of tissues or cells.

In the realm of biosensors, surface functionalization is paramount for creating recognition elements. researchgate.net this compound can be used to immobilize antibodies, aptamers, or specific peptides onto a sensor surface (e.g., a gold electrode). nih.gov This creates a "biorecognition interface" where the immobilized biomolecule can selectively capture its target analyte from a complex sample. The lipoamide (B1675559) group ensures stable anchoring to the sensor chip, while the maleimide allows for the oriented covalent attachment of the sensing biomolecule, which can lead to higher sensitivity and specificity. researchgate.netnih.gov

Biomaterial Surface Modification and Immobilization

Modifying the surface of biomaterials is crucial for controlling their interaction with biological systems, which is essential for applications in tissue engineering, medical implants, and diagnostics. mdpi.comnumberanalytics.com this compound provides a versatile platform for achieving stable and specific surface modifications.

Covalent immobilization offers a significant advantage over passive adsorption by creating a permanent and stable attachment of biomolecules to a substrate, preventing leaching and maintaining functionality over time. nih.gov The maleimide group of this compound is highly specific for sulfhydryl groups at a pH range of 6.5-7.5, allowing for the directed covalent grafting of proteins, peptides, and other thiol-containing molecules onto a surface. broadpharm.com

This process involves a Michael addition reaction, where the thiol group of a biomolecule attacks the double bond of the maleimide ring, resulting in a stable thioether linkage. This specific and efficient chemistry enables the controlled immobilization of delicate biomolecules while preserving their biological activity. cd-bioparticles.net

By covalently grafting specific biomolecules, this compound is instrumental in creating biorecognition interfaces. uci.edu These are surfaces designed to interact with the biological environment in a highly specific manner. For instance, modifying the surface of a vascular graft with peptides like REDV or YIGSR can promote the selective adhesion and growth of endothelial cells, which is critical for preventing thrombosis and ensuring the long-term success of the implant. nih.gov

The this compound linker allows for the creation of such surfaces on gold-coated or other suitable substrates. The lipoamide end anchors the entire construct, while the maleimide end is used to immobilize the desired cell-binding peptide, effectively transforming an inert material into a bioactive and cell-instructive surface. mdpi.comnih.gov

Influence of this compound Conjugation on Nanoparticle Stability and Interaction Profile

The conjugation of this compound to a nanoparticle surface does more than just provide an attachment point; it fundamentally alters the nanoparticle's physical properties and its interactions with the biological milieu. researchgate.net

Furthermore, this PEG layer is known to reduce non-specific opsonization—the process where blood proteins (opsonins) coat nanoparticles, marking them for clearance by the immune system. rsc.org By minimizing protein adsorption, the linker enhances the nanoparticle's circulation time in the bloodstream, increasing the probability of reaching its intended target. mdpi.comresearchgate.net Research on phytantriol-based liquid crystalline nanoparticles (LCNPs) showed that a PEGylated lipid (DSPE-PEG-Mal) could effectively stabilize the nanoparticles, substituting traditional stabilizers while simultaneously providing a functional handle for bioconjugation. rsc.org

The table below details the typical effects of such surface modifications on nanoparticle characteristics.

| Nanoparticle Property | Before Functionalization | After this compound Functionalization | Rationale |

| Hydrodynamic Diameter | Variable; prone to aggregation | Increased and more uniform | The addition of the linker increases the particle size; the PEG layer prevents aggregation, leading to a more uniform size distribution. nih.gov |

| Zeta Potential | Highly negative (e.g., bare gold) | Less negative (closer to neutral) | The PEG chains shield the native surface charge of the nanoparticle core. nih.govresearchgate.net |

| Stability in Saline | Low; aggregation often occurs | High; remains dispersed | The hydrophilic PEG layer provides steric hindrance, preventing salt-induced aggregation. rsc.org |

| Protein Adsorption | High | Significantly Reduced | The PEG corona creates a hydration layer that repels non-specific protein binding. researchgate.net |

This table summarizes the general influence of PEG-maleimide linkers on key nanoparticle properties based on established principles.

Lipoamide Peg3 Mal in Chemical Biology and Therapeutic Modality Development

Enzyme Immobilization and Biocatalysis Applications

Strategies for Covalent Attachment of Enzymes

The covalent attachment of enzymes using Lipoamide-PEG3-Mal is a targeted strategy that leverages specific chemical reactions to create a stable, permanent bond between the enzyme and a support surface. This heterobifunctional linker is comprised of three key components: a lipoamide (B1675559) group, a polyethylene (B3416737) glycol (PEG) spacer with three repeating units, and a maleimide (B117702) group. Each component plays a distinct role in the immobilization process.

The primary strategy for covalent attachment involves a two-step conceptual process:

Surface Anchoring: The lipoamide group, with its dithiolane ring, serves as a robust anchor to various surfaces. It is particularly effective for binding to metallic surfaces, such as gold or silver nanoparticles and films, through dative bonds between the sulfur atoms and the metal. uni-stuttgart.de This provides a stable foundation for the immobilized enzyme. While the lipoamide is a strong anchor for metallic substrates, the principles of attachment can be extended to other support materials functionalized to be reactive towards the lipoamide or, more commonly, where the enzyme is first conjugated to the linker and then attached to a support.

The PEG3 spacer physically separates the enzyme from the support surface. This flexible, hydrophilic chain helps to prevent denaturation of the enzyme on the surface and reduces steric hindrance, which can improve the accessibility of the enzyme's active site to the substrate. mdpi.comresearchgate.net

The general reaction scheme for this covalent attachment is as follows: First, the support material is functionalized with the this compound linker, or the linker is in solution. Then, the enzyme, which ideally possesses accessible cysteine residues, is introduced. The maleimide group of the linker reacts specifically with a thiol group on the enzyme surface, resulting in the enzyme being covalently tethered to the support via the flexible PEG spacer. axispharm.com In cases where the native enzyme lacks accessible cysteines, protein engineering can be employed to introduce a cysteine residue at a specific site, allowing for controlled and oriented immobilization. ucl.ac.be

Table 1: Functional Components of this compound for Enzyme Attachment

| Component | Chemical Group | Function in Covalent Attachment | Key Properties |

| Lipoamide | Dithiolane Ring | Anchoring to support surfaces (especially metallic) | Forms stable dative bonds with gold and other metal surfaces. uni-stuttgart.de Can serve as a bidentate thiol for enhanced stability. uni-stuttgart.de |

| PEG3 Spacer | Polyethylene Glycol (3 units) | Provides a flexible, hydrophilic tether between the enzyme and the support. | Increases water solubility, reduces steric hindrance, and can help maintain enzyme conformation and activity. mdpi.comresearchgate.net |

| Maleimide | Maleimide Ring | Covalent reaction with thiol groups (sulfhydryls) on cysteine residues of the enzyme. | Highly selective for thiols at pH 6.5-7.5, forming a stable thioether bond. axispharm.comnih.gov |

Impact on Enzyme Stability and Reusability in Bioreactors

The immobilization of enzymes using this compound is designed to enhance their robustness for applications in bioreactors, leading to improved stability and the potential for repeated use. These benefits are critical for the economic viability and efficiency of industrial bioprocesses. nih.gov

Impact on Enzyme Stability:

Enzyme stability is often improved through immobilization by protecting the enzyme from harsh environmental conditions that can lead to denaturation and loss of activity. nih.gov Several factors related to the use of a linker like this compound contribute to this enhancement:

Protection from Denaturation: By covalently attaching the enzyme to a solid support, its conformational mobility is restricted. This "rigidification" can prevent the unfolding of the enzyme structure when exposed to denaturing conditions such as high temperatures, extreme pH, or organic solvents. units.it

Hydrophilic Microenvironment: The polyethylene glycol (PEG) spacer creates a hydrophilic microenvironment around the enzyme. mdpi.com This can help to maintain the essential water layer that surrounds the protein, preserving its native conformation and activity, especially in non-aqueous or mixed-solvent systems.

Reduced Proteolysis: Immobilization can protect enzymes from proteolytic degradation by other proteases that might be present in the reaction medium. The enzyme is physically shielded, and its restricted movement makes it a more difficult target for proteolytic attack. units.it

The length of the spacer arm can also influence stability. While longer spacers provide more flexibility, shorter spacers, like the PEG3 in this compound, can offer greater thermal stability by more effectively restricting the enzyme's mobility and preventing unfolding. units.itmdpi.com

Impact on Enzyme Reusability:

A primary goal of enzyme immobilization is to enable the recovery and reuse of the biocatalyst over multiple reaction cycles, which is a key requirement for cost-effective bioreactor operation. nih.gov

Prevention of Leaching: Covalent attachment via the stable thioether bond formed by the maleimide-thiol reaction prevents the enzyme from leaching into the reaction medium. mdpi.com This ensures that the enzyme remains within the bioreactor for subsequent batches.

Facilitated Separation: With the enzyme bound to a solid support (which can be in the form of beads, membranes, or nanoparticles), it can be easily separated from the product stream by simple physical methods like filtration, centrifugation, or, in the case of magnetic nanoparticle supports, by applying a magnetic field. nih.gov This simplifies downstream processing and allows for the straightforward reuse of the enzyme-support conjugate.

Table 2: Research Findings on the Impact of Immobilization on Enzyme Performance

| Parameter | Effect of Immobilization (General Findings) | Rationale Attributed to Linker Properties |

| Thermal Stability | Generally increased. units.itmdpi.com | Restricted conformational changes due to covalent attachment; shorter spacers can enhance this effect. units.itmdpi.com |

| pH Stability | Often broadened or shifted. | The microenvironment created by the support and the PEG linker can buffer against extreme pH changes. |

| Stability in Organic Solvents | Typically improved. | The hydrophilic PEG spacer can help maintain the enzyme's essential water layer. mdpi.com |

| Reusability | Significantly enhanced. nih.gov | Covalent linkage prevents enzyme leaching from the support, allowing for multiple reaction cycles. mdpi.com |

| Catalytic Activity | Can be decreased, maintained, or sometimes increased. | Dependent on factors like enzyme orientation, steric hindrance, and conformational changes upon immobilization. The PEG spacer aims to minimize activity loss by reducing steric hindrance. mdpi.comresearchgate.net |

Computational and Theoretical Studies of Lipoamide Peg3 Mal Systems

Molecular Dynamics Simulations of Lipoamide-PEG3-Mal Conjugates

The triethylene glycol (PEG3) portion of this compound serves as a flexible spacer, connecting the lipoamide (B1675559) anchor to the maleimide (B117702) reactive group. chempep.com The conformation of this linker is critical as it dictates the spatial relationship between the two ends, affecting accessibility and interaction with targets.

| Property | Description | Significance for this compound | Supporting Insights |

|---|---|---|---|

| Flexibility | Characterized by the rotational freedom around C-O single bonds. | Allows the maleimide and lipoamide ends to orient independently to some extent, facilitating reactions. | chempep.com |

| Hydrophilicity | The ethylene (B1197577) oxide units form hydrogen bonds with water, ensuring solubility. | Improves the aqueous solubility of the conjugate, which is beneficial for biological applications. | chempep.comamericanpharmaceuticalreview.com |

| End-to-End Distance | The average distance between the lipoamide and maleimide moieties, governed by the PEG3 chain's conformation. | Defines the spatial separation between a surface anchor (lipoamide) and a biological target (cysteine residue). | americanpharmaceuticalreview.comacs.org |

| Conjugation Impact | The structure of the PEG-protein linker can impact the conformational stability of the protein itself. | The way this compound attaches to a protein can either stabilize or have a neutral effect on the protein's structure. | nih.gov |

MD simulations are instrumental in modeling the interaction of this compound conjugates with their intended targets. These targets can be broadly categorized as biological macromolecules, such as proteins, or functionalized surfaces for nanotechnology applications.

The lipoamide group is particularly well-suited for anchoring molecules to gold surfaces. nih.gov MD simulations can model the self-assembly of this compound on a gold substrate, predicting the packing density and orientation of the linkers. This is vital for the design of biochips and functionalized nanoparticles where the presentation of the maleimide group for subsequent reactions is key. northwestern.edu For example, a study involving a similar compound, Lipoamide-PEG11-isoDGR, used modeling to understand its functionalization on gold nanoparticles for targeting αvβ3 integrin. nih.gov The shorter PEG3 linker in this compound was observed to be less effective at preventing nanoparticle aggregation compared to a longer PEG11 linker, a phenomenon that can be explored and explained with MD simulations. nih.gov

Quantum Mechanical Calculations for Reaction Pathway Elucidation

Quantum mechanical (QM) calculations, especially those based on Density Functional Theory (DFT), provide deep insights into the electronic structure of molecules and the energetics of chemical reactions. These methods are essential for understanding the specific chemical transformations that this compound undergoes.

The key reaction for the utility of this compound in bioconjugation is the Michael addition of a thiol (from a cysteine residue in a protein) to the electron-deficient double bond of the maleimide ring. nih.gov QM calculations can elucidate the detailed mechanism and energetics of this reaction.

Computational studies have explored whether the reaction proceeds through a concerted mechanism (where the C-S bond formation and proton transfer occur simultaneously) or a stepwise mechanism (with a distinct intermediate). acs.org The results often depend on the specific reactants and the solvent environment. DFT calculations have been used to determine the activation energies for these pathways, providing a quantitative measure of the reaction rate. acs.orgrsc.org For instance, calculations have shown that the reaction can be initiated by either a base or a nucleophile, with each pathway having a different energetic profile. rsc.org Furthermore, QM methods can predict how modifying the maleimide or thiol structure affects reactivity; for example, adding electron-withdrawing groups can significantly increase the reaction rate. nih.gov Some advanced models have even identified a "product decomplexation" step, where the product dissociates from other reactants, as a potential rate-limiting factor. rsc.org

| System/Condition | Computational Method | Calculated Parameter | Finding | Source |

|---|---|---|---|---|

| Methyl Mercaptan + N-allyl maleimide | CBS-QB3 | Activation Energy (ΔG‡) | Calculations elucidated the energetics and kinetics for both base-initiated and radical-mediated pathways. | acs.org |

| Alkyl/Aryl Thiol + N-methylmaleimide | DFT | Transition State Energies | Distinguished between stepwise and concerted pathways, showing the mechanism depends on the thiol type. | acs.org |

| Thiophenol + N-methyl maleimide | DFT | Reaction Energetics | Showed that the choice of solvent and initiator (base vs. nucleophile) directly influences the reaction mechanism. | rsc.org |

| Fluorous Thiol + N-acrylamides | DFT | Activation Energies | Identified a "product decomplexation" step that can be rate-limiting, with energy barriers from 28 to 108 kJ/mol. | rsc.org |

The lipoamide group at one end of the molecule serves as a robust anchor for metal surfaces, most notably gold (Au). The interaction involves the cleavage of the disulfide bond in the 1,2-dithiolane (B1197483) ring, followed by the formation of strong dative bonds between the resulting thiol groups and the gold surface.

QM and DFT calculations are used to quantify the strength of this interaction by calculating the adsorption or binding energy. nih.gov In these calculations, the lipoamide molecule is modeled on a slab of metal atoms (e.g., the Au(111) surface), and the energy of the combined system is compared to the energies of the isolated molecule and surface. Studies on similar dithiolate ligands have shown that the binding energies to metal surfaces are significantly higher than simple physisorption, indicating strong chemisorption. banglajol.info DFT calculations have demonstrated that gold surfaces have a particularly high affinity for sulfur-containing molecules, with binding energies strong enough to potentially alter the conformation of attached biomolecules. nih.gov These theoretical predictions are crucial for the rational design of self-assembled monolayers and surface-based biosensors.

| Ligand/System | Metal Surface/Ion | Calculated Parameter | Predicted Affinity/Energy | Source |

|---|---|---|---|---|

| SARS-CoV-2 RBD Protein Segments | Au Surface | Adsorption Energy | Strong affinity; energies up to ~1.5 eV, sufficient to support potential structural changes. | nih.gov |

| Benzene-1,2-dithiolate (bdt) | Fe(III) ion | Metal-Ligand Binding Energy | Calculated Fe-S bond distance of 2.54 Å; strong binding indicative of chemisorption. | banglajol.info |

| Various O- and N-donor ligands | Fe(III) ion | Binding Energy | Binding with deprotonated oxygen ligands was significantly stronger (by up to 1.12 eV) than with divalent ions like Cu(II). | mdpi.com |

| SARS-CoV-2 SRBD protein | Copper Surface | Binding Affinity | Strong binding observed, attributed to the naturally grown Cu2O layer on the copper surface. | rsc.org |

Future Research Directions and Advanced Methodological Considerations for Lipoamide Peg3 Mal

Development of Next-Generation Multifunctional Linkers Derived from Lipoamide-PEG3-Mal

The current structure of this compound, while versatile, offers a single point of covalent attachment through its maleimide (B117702) group. The next frontier lies in creating derivatives that allow for multiple, orthogonal conjugations. By incorporating additional reactive handles, this compound can be transformed into a sophisticated scaffold for constructing complex, multifunctional biomaterials and therapeutic agents.

Future research could focus on synthesizing derivatives that include functionalities for "click chemistry" (like alkynes or azides), NHS esters for reacting with primary amines, or other specific reactive groups. broadpharm.com This would enable the sequential or simultaneous attachment of different molecules—such as a targeting ligand, an imaging agent, and a therapeutic payload—to a single linker molecule anchored to a surface. Such multifunctional linkers would be instrumental in developing advanced drug delivery systems, diagnostic platforms, and PROTACs (PROteolysis TArgeting Chimeras). medchemexpress.com

Table 1: Potential Multifunctional Derivatives of this compound and Their Applications

| Derivative Name | Added Functional Group | Orthogonal Reaction | Potential Application |

|---|---|---|---|

| This compound-Azide | Azide (-N3) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Dual functionalization of surfaces with a thiol-containing biomolecule and an alkyne-modified imaging agent. |

| This compound-Alkyne | Alkyne (-C≡CH) | Copper-catalyzed or strain-promoted alkyne-azide cycloaddition (Click Chemistry) | Conjugation of thiol-peptides and azide-modified drugs for targeted delivery systems. |

| This compound-NHS ester | N-Hydroxysuccinimide ester | Amine-reactive coupling (forms stable amide bond) | Anchoring to a surface via lipoamide (B1675559), attaching a protein via maleimide, and linking a small molecule drug via NHS ester. |

| This compound-DBCO | Dibenzocyclooctyne | Strain-promoted alkyne-azide cycloaddition (SPAAC) | Copper-free, bio-orthogonal ligation for applications in living systems where copper toxicity is a concern. |

Integration into Complex Biological Systems for In Situ Bioconjugation

A significant advancement would be the utilization of this compound for bioconjugation directly within or on the surface of living cells (in situ). The maleimide group's high reactivity and specificity towards thiols present on cell surface proteins (e.g., cysteine residues) could be harnessed for real-time cell labeling, tracking, or targeted therapy. Recent progress in modifying universal CAR T-cells with synthetic biomaterials in vivo highlights the feasibility of such in situ covalent modification strategies. nih.gov

Future studies could explore the use of this compound to arm immune cells with specific targeting moieties directly in a biological environment. For instance, a targeting peptide could be conjugated to the linker, which then attaches to surface thiols on a T-cell, redirecting its activity towards cancer cells. This approach circumvents the need for complex, ex vivo cell engineering. Research in this area will need to carefully optimize reaction kinetics and linker concentrations to ensure efficient on-cell conjugation while minimizing off-target reactions and potential cytotoxicity.

Advancements in Microfluidic and High-Throughput Screening Platforms for Conjugation Studies

The efficiency and outcome of bioconjugation reactions are highly dependent on factors like pH, temperature, reactant concentrations, and reaction time. kbdna.com Traditional benchtop methods for optimizing these parameters are often low-throughput and consume significant amounts of valuable reagents. Microfluidic technologies offer a solution by enabling rapid and parallel screening of numerous reaction conditions in nanoliter-scale volumes. nih.govnjit.edu

Future methodological developments should focus on creating dedicated microfluidic platforms for studying this compound conjugations. Droplet-based microfluidics, for example, can be used to generate thousands of discrete reaction volumes per second, each with a unique set of conditions. mdpi.com By integrating online analysis techniques (e.g., fluorescence detection), these platforms can facilitate high-throughput screening to identify the optimal conditions for achieving high yield and specificity. nih.gov This would accelerate the development of robust and reproducible conjugation protocols for clinical and industrial applications.

Table 2: Advantages of Microfluidic Platforms for this compound Conjugation Studies

| Parameter | Advantage of Microfluidics | Impact on Research |

|---|---|---|

| Reagent Consumption | Nanoliter to picoliter volumes reduce reagent usage by orders of magnitude. | Cost-effective screening, especially with expensive biomolecules. |

| Throughput | Massively parallel processing allows for thousands of experiments per run. nih.gov | Rapid optimization of reaction parameters (pH, concentration, time, etc.). |

| Control | Precise control over mixing and reaction times. | Improved reproducibility and deeper understanding of reaction kinetics. |

| Integration | Can be integrated with downstream analysis modules (e.g., separation, detection). | Streamlined workflow from reaction to analysis. |

Exploration of Self-Assembled Systems and Nanodevices incorporating this compound

The lipoamide group has a strong, inherent affinity for metal surfaces, particularly gold, where its dithiolane ring can form a stable dithiocarbamate (B8719985) linkage. This property is ideal for the bottom-up fabrication of self-assembled monolayers (SAMs) on nanoparticles and other nanostructured materials. broadpharm.commdpi.com this compound can serve as a foundational building block for creating sophisticated nanodevices with tailored biological functions.

Future research should explore the incorporation of this compound into novel self-assembled systems. For example, gold nanoparticles functionalized with this compound-conjugated antibodies could be developed for highly sensitive diagnostic assays. mdpi.com Similarly, liposomes or other nanocarriers could be surface-modified with the linker to attach targeting ligands, enhancing their accumulation at disease sites. The self-assembly process allows for precise control over the density and orientation of the conjugated biomolecules, which is crucial for optimizing the functionality of the final nanodevice. torvergata.it

Table 3: Potential Nanodevices Incorporating this compound

| Nanodevice | Role of this compound | Potential Application |

|---|---|---|

| Functionalized Gold Nanoparticles (AuNPs) | Anchors targeting ligands (antibodies, peptides) to the AuNP surface. | Biosensing, targeted drug delivery, photothermal therapy. nih.gov |

| Surface-Modified Liposomes | Provides a hydrophilic PEG shield and a conjugation point for targeting moieties. | Stealth liposomes for enhanced circulation time and targeted drug delivery. |

| Quantum Dot Bioprobes | Covalently links biomolecules to the quantum dot surface for specific targeting. | Multiplexed cellular imaging and diagnostics. |

| Biosensor Chips | Forms a SAM on a gold-coated sensor surface to immobilize capture proteins. | Surface plasmon resonance (SPR) or electrochemical biosensors for detecting disease biomarkers. |

Addressing Challenges in Homogeneity and Reproducibility of Conjugates for Translational Research

A critical hurdle in the development of bioconjugates for therapeutic use is the inherent heterogeneity of the final product. oxfordglobal.com When this compound reacts with a protein containing multiple cysteine residues, the stochastic nature of the conjugation process can lead to a mixture of products with varying numbers of linkers attached (a distribution of drug-to-antibody ratios, or DARs, in the context of ADCs). nih.gov This heterogeneity can significantly impact the conjugate's stability, pharmacokinetics, efficacy, and safety profile, posing a major challenge for regulatory approval and translational research. nih.gov

Future research must prioritize the development of strategies to produce homogeneous this compound conjugates. This includes:

Site-Specific Conjugation: Utilizing protein engineering to introduce a single, highly reactive cysteine residue at a specific site on the protein, thereby ensuring that conjugation occurs at a predefined location with a 1:1 stoichiometry.

Advanced Purification Techniques: Developing more sophisticated chromatographic methods that can effectively separate conjugate species with different linker-to-protein ratios, allowing for the isolation of a homogeneous product.

Process Analytical Technology (PAT): Implementing real-time monitoring of the conjugation reaction to enable better control over the process and minimize batch-to-batch variability.

Overcoming these challenges is essential for ensuring the quality, consistency, and reliability of bioconjugates incorporating this compound, ultimately paving the way for their successful translation from the laboratory to clinical applications.

Q & A

Basic Research Questions

Q. What are the standard synthesis and characterization protocols for Lipoamide-PEG3-Mal?

- Methodological Answer : Synthesis typically involves stepwise conjugation of lipoamide, PEG3 spacer, and maleimide groups. Characterization requires nuclear magnetic resonance (NMR) to verify structural integrity, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight confirmation. Researchers should document deviations from established protocols (e.g., solvent choice, reaction temperature) to ensure reproducibility .

Q. How can researchers quantify conjugation efficiency between this compound and target biomolecules (e.g., proteins, peptides)?

- Methodological Answer : Use UV-Vis spectroscopy to measure maleimide-thiol reaction kinetics. Alternatively, employ gel electrophoresis or size-exclusion chromatography (SEC) to separate conjugated vs. unconjugated species. Include controls (e.g., free thiol blockers like N-ethylmaleimide) to validate specificity .

Q. What are the recommended storage conditions to maintain this compound stability?

- Methodological Answer : Store lyophilized compounds at -20°C under argon to prevent oxidation. For in-solution use, prepare fresh aliquots in degassed buffers (pH 6.5–7.5) and avoid repeated freeze-thaw cycles. Stability should be monitored via HPLC every 24 hours under experimental conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH and temperature conditions?

- Methodological Answer : Conduct a systematic meta-analysis of existing studies to identify protocol disparities (e.g., buffer composition, oxygen exposure). Replicate experiments under controlled conditions using a factorial design (pH × temperature × solvent) and apply statistical tests (ANOVA) to isolate confounding variables . Document raw data and analytical workflows in supplementary materials for transparency .

Q. What experimental design principles should guide the use of this compound in in vivo drug delivery studies?

- Methodological Answer : Use the PICOT framework (Population: target tissue; Intervention: conjugated drug; Comparison: non-conjugated controls; Outcome: bioavailability; Time: pharmacokinetic profile) to structure experiments. Include negative controls (e.g., scrambled PEG linkers) and validate biodistribution via fluorescence tagging or radiolabeling .

Q. How can researchers optimize reaction conditions to minimize hydrolysis of the maleimide group during conjugation?

- Methodological Answer : Perform a Design of Experiments (DoE) approach, varying factors like pH (6.0–7.5), temperature (4–25°C), and molar ratios (1:1 to 1:5). Monitor hydrolysis products via LC-MS and use response surface methodology (RSM) to identify optimal conditions .

Q. What statistical methods are appropriate for analyzing batch-to-batch variability in this compound synthesis?

- Methodological Answer : Apply multivariate analysis (e.g., principal component analysis, PCA) to NMR and HPLC datasets. Use coefficient of variation (CV) thresholds (<10%) for critical quality attributes (CQAs) like purity and yield. Cross-validate results with independent batches .

Q. How can computational modeling predict the steric effects of this compound in protein-ligand interactions?

- Methodological Answer : Use molecular dynamics (MD) simulations with software like GROMACS or AMBER. Parameterize the compound using density functional theory (DFT) for charge distribution. Validate predictions with surface plasmon resonance (SPR) binding assays .

Data Presentation and Reproducibility Guidelines

- Tables : Include batch synthesis data (e.g., yield, purity) with error margins and statistical significance markers (e.g., *p < 0.05) .

- Figures : Use line graphs for stability profiles (time vs. degradation) and bar charts for conjugation efficiency comparisons. Ensure axis labels comply with SI units .

- Ethical Data Practices : Pseudonymize datasets and disclose storage protocols (e.g., encrypted cloud servers) in ethics applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.